2-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “2-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The tetrahydro-2H-pyran ring is a common structural motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzenesulfonamide group and the tetrahydro-2H-pyran ring. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar benzenesulfonamide group could increase its solubility in polar solvents . The tetrahydro-2H-pyran ring could potentially increase its stability and decrease its reactivity compared to the corresponding pyran compound .Scientific Research Applications
- Details : Researchers use it to construct glycosidic linkages, study glycosylation pathways, and explore carbohydrate-based drug design .
- Details : Specifically, it contributes to the preparation of 2-[1-(naphthalene-2-sulfonyl)-heterocyclyl]-pyrimidine-5-carboxylic acid (tetrahydropyran-2-yloxy)-amides, which are being investigated for their anti-cancer properties .
- Details : By modifying the phenylthio and benzyl groups, scientists investigate its effects on enzymes, receptors, and cellular processes. This knowledge aids drug discovery and development .
- Details : Its benzyl and phenylthio moieties shield specific functional groups, allowing selective reactions. Chemists use it to control regioselectivity and stereochemistry in complex molecule assembly .
- Details : By incorporating this compound, they can assess enzyme activity and inhibition. It provides insights into enzymatic mechanisms and helps identify potential drug candidates .
- Details : Scientists use it as a scaffold to create diverse compound libraries. These libraries are screened against various biological targets, aiding in the discovery of novel bioactive molecules .
Carbohydrate Chemistry and Glycosylation
Histone Deacetylase (HDAC) Inhibitors
Chemical Biology and Medicinal Chemistry
Organic Synthesis and Protecting Groups
Biochemical Assays and Enzyme Inhibition Studies
Chemical Diversity and Library Synthesis
Future Directions
The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. This could involve in vitro and in vivo studies to determine its potential as a pharmaceutical drug .
Mechanism of Action
Target of Action
It is known that similar compounds are often used as building blocks in organic synthesis .
Mode of Action
It is known that similar compounds are involved in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound is likely involved in the protodeboronation of alkyl boronic esters and the subsequent hydromethylation sequence . These processes are crucial in the synthesis of complex organic molecules .
Result of Action
The result of the compound’s action is the formation of complex organic molecules through the protodeboronation of alkyl boronic esters and the subsequent hydromethylation sequence . This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
properties
IUPAC Name |
2-chloro-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S2/c19-16-8-4-5-9-17(16)25(21,22)20-14-18(10-12-23-13-11-18)24-15-6-2-1-3-7-15/h1-9,20H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUYDXLSAWKWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2Cl)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide |
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